2-Hydroxy-2-propylpentanoic acid

CAS No.: 3639-22-3

Cat. No.: VC3822485

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3639-22-3 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2-hydroxy-2-propylpentanoic acid |

| Standard InChI | InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |

| Standard InChI Key | QFLVRKWAUNYOIV-UHFFFAOYSA-N |

| SMILES | CCCC(CCC)(C(=O)O)O |

| Canonical SMILES | CCCC(CCC)(C(=O)O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

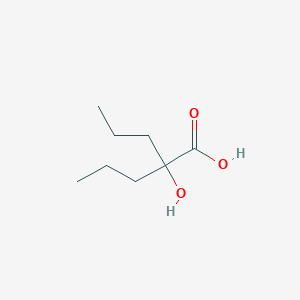

2-Hydroxy-2-propylpentanoic acid features a pentanoic acid backbone substituted with a hydroxyl (-OH) and a propyl (-CHCHCH) group at the second carbon (Figure 1). The IUPAC name, 2-hydroxy-2-propylpentanoic acid, reflects this arrangement . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Exact mass | 160.110 Da | |

| PSA (Polar Surface Area) | 57.53 Ų | |

| LogP (Octanol-water partition) | 1.40 |

The molecule’s low polarity (LogP = 1.40) suggests moderate hydrophobicity, influencing its solubility in organic solvents like diphenyl ether, as observed in polymerization processes .

Synthetic Methodologies

Decarboxylation of 2,2-Dipropylmalonic Acid

A patent by CN103183599A outlines an efficient route involving the thermal decarboxylation of 2,2-dipropylmalonic acid at 170–180°C under inert atmosphere:

This method achieves yields exceeding 95% with minimal byproducts, attributed to the stabilization of the transition state by the bulky propyl groups .

Hydroxycarboxylic Acid Polymerization Precursor

US Patent 5,440,008 identifies 2-hydroxy-2-propylpentanoic acid as a monomer for synthesizing polyhydroxycarboxylic acids—biodegradable polymers used in medical materials. The process employs a vertical high-viscosity reactor to facilitate dehydration polycondensation at 130–150°C under reduced pressure (15–110 mmHg), yielding polymers with average molecular weights () up to 120,000 Da . Catalysts such as dibutyltin oxide (0.0001–10 wt%) enhance reaction rates by promoting esterification .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) data for polyhydroxycarboxylic acids derived from this monomer show 5% weight loss at 290–310°C, indicating robust thermal stability suitable for melt-processing . The hydroxyl group’s hydrogen bonding contributes to this behavior by increasing intermolecular cohesion .

Solubility and Reactivity

The compound exhibits solubility in polar aprotic solvents (e.g., diphenyl ether, chlorobenzene) but limited solubility in water (<1 g/L at 25°C) . Its α-hydroxy acid structure enables two primary reactions:

-

Esterification: Reacts with alcohols under acidic conditions to form esters, pivotal in polymer synthesis .

-

Oxidation: Forms a ketone derivative (2-propyl-2-oxopentanoic acid) upon treatment with strong oxidizing agents, though this pathway is less explored in literature .

Applications in Industry and Medicine

Biodegradable Polymers

Polyhydroxycarboxylic acids synthesized from 2-hydroxy-2-propylpentanoic acid demonstrate biodegradability via hydrolysis to non-toxic metabolites ( and ) . Key applications include:

-

Medical implants: Sutures and drug delivery systems benefiting from controlled degradation rates .

-

Eco-friendly packaging: Films with tensile strengths comparable to polyethylene (20–30 MPa) .

Pharmaceutical Intermediates

The compound serves as a metabolic precursor to valproic acid (2-propylpentanoic acid), an antiepileptic drug. In vivo studies reveal hepatic conversion via β-oxidation, though excessive accumulation correlates with hepatotoxicity due to carnitine depletion . Structural analogs like 2-fluoro-2-propylpentanoic acid show reduced toxicity by resisting metabolic activation .

Metabolic and Toxicological Profile

Carnitine Depletion Mechanism

Valproic acid derivatives, including 2-hydroxy-2-propylpentanoic acid, inhibit carnitine palmitoyltransferase-1 (CPT-1), disrupting mitochondrial β-oxidation. This leads to:

-

Steatosis: Accumulation of long-chain fatty acids in hepatocytes .

-

Hyperammonemia: Impaired urea cycle function due to depleted acetyl-CoA pools .

Mitigation Strategies

Clinical studies recommend L-carnitine supplementation (100 mg/kg/day) to counteract deficiency, reducing adverse effects like Reye-like syndrome .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume